Cas no 922128-28-7 (4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide)

4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
- F2276-0124
- AKOS024635419
- 922128-28-7
- 4-butoxy-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
- 4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
-
- インチ: 1S/C22H26N2O4/c1-3-5-13-27-18-9-6-16(7-10-18)21(25)23-17-8-11-20-19(15-17)22(26)24(4-2)12-14-28-20/h6-11,15H,3-5,12-14H2,1-2H3,(H,23,25)
- InChIKey: SBPPKMPWWHHIJC-UHFFFAOYSA-N
- SMILES: O1C2C=CC(=CC=2C(N(CC)CC1)=O)NC(C1C=CC(=CC=1)OCCCC)=O
計算された属性
- 精确分子量: 382.18925731g/mol
- 同位素质量: 382.18925731g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 28
- 回転可能化学結合数: 7
- 複雑さ: 519
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 67.9Ų
4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2276-0124-10mg |
4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922128-28-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2276-0124-1mg |
4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922128-28-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2276-0124-4mg |
4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922128-28-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2276-0124-2μmol |
4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922128-28-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2276-0124-5mg |
4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922128-28-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2276-0124-25mg |
4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922128-28-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2276-0124-2mg |
4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922128-28-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2276-0124-40mg |
4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922128-28-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2276-0124-75mg |
4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922128-28-7 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2276-0124-15mg |
4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922128-28-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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3. Book reviews
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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7. Caper tea
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamideに関する追加情報
4-Butoxy-N-(4-Ethyl-5-Oxo-2,3,4,5-Tetrahydro-1,4-Benzoxazepin-7-Yl)Benzamide: A Comprehensive Overview
4-Butoxy-N-(4-Ethyl-5-Oxo-2,3,4,5-Tetrahydro-1,4-Benzoxazepin-7-Yl)Benzamide (CAS No. 922128-28-7) is a complex organic compound with significant potential in the field of pharmaceutical chemistry. This compound belongs to the class of benzamides and features a unique structure that combines a butoxy group with a benzoxazepine moiety. The benzoxazepine ring system is known for its versatility in drug design due to its ability to interact with various biological targets. Recent studies have highlighted the importance of such heterocyclic compounds in modulating enzyme activity and receptor binding, making this compound a promising candidate for therapeutic applications.
The synthesis of 4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves a multi-step process that incorporates advanced organic chemistry techniques. The key steps include the formation of the benzoxazepine core through cyclization reactions and subsequent functionalization to introduce the butoxy and ethyl substituents. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for biological testing. The use of microwave-assisted synthesis has been particularly effective in streamlining the production process while maintaining the integrity of the compound's structure.
One of the most intriguing aspects of this compound is its pharmacological profile. Studies conducted in vitro have demonstrated its ability to inhibit specific kinase enzymes, which are often overexpressed in various pathological conditions such as cancer and inflammatory diseases. The kinase inhibition activity of this compound has been attributed to its ability to bind to the ATP-binding pocket of these enzymes with high affinity. Furthermore, preliminary in vivo experiments using animal models have shown promising results in terms of efficacy and tolerability. These findings suggest that 4-butoxy-N-(4-Ethyl...benzamide) could serve as a lead compound for the development of novel therapeutic agents.
The structural features of this compound play a crucial role in its biological activity. The butoxy group at position 4 on the benzene ring contributes to lipophilicity, enhancing the compound's ability to cross cellular membranes. Meanwhile, the ethy group attached to the benzoxazepine ring introduces steric hindrance that may influence binding interactions with target proteins. The presence of an oxo group at position 5 within the tetrahydrobenzoxazepine system adds an additional layer of functionality by potentially forming hydrogen bonds with key residues on protein surfaces.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding mode with target proteins and highlighted potential areas for further optimization. For instance, modifications to the side chains or introduction of additional functional groups could enhance selectivity and reduce off-target effects. Such strategies are currently being explored in ongoing research projects aimed at improving the drug-like properties of this compound.
In conclusion, CAS No. 922128-28-7, or 4-butoxy-N-(4-Ethyl...benzamide), represents a significant advancement in medicinal chemistry due to its unique structure and promising pharmacological profile. Its ability to inhibit key enzymes involved in disease pathways positions it as a valuable tool for drug discovery efforts. As research continues to unfold, this compound holds great potential for contributing to the development of innovative treatments for various human ailments.
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